1-Chloro-3-(1-phenylvinyl)benzene
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Overview
Description
1-Chloro-3-(1-phenylvinyl)benzene is an organic compound with the molecular formula C14H11Cl. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a phenylvinyl group is attached at the third position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1-phenylvinyl)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(1-phenylvinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenylvinyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkane derivatives.
Scientific Research Applications
1-Chloro-3-(1-phenylvinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(1-phenylvinyl)benzene involves its interaction with various molecular targets. The phenylvinyl group can participate in π-π interactions with aromatic systems, while the chlorine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 1-Chloro-4-(1-phenylvinyl)benzene
- 1-Bromo-3-(1-phenylvinyl)benzene
- 1-Chloro-3-(2-phenylethyl)benzene
Uniqueness: 1-Chloro-3-(1-phenylvinyl)benzene is unique due to the specific positioning of the chlorine and phenylvinyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-chloro-3-(1-phenylethenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZBESJTTHZAST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505124 |
Source
|
Record name | 1-Chloro-3-(1-phenylethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29265-81-4 |
Source
|
Record name | 1-Chloro-3-(1-phenylethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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